Pulmonary arterial hypertension agent-1

Endothelin receptor antagonist ET_A selectivity Radioligand binding

PAH agent-1 is a non-sulfonamide, pyrimidine-2,4-diamine-based ET_A receptor antagonist (457-fold selectivity vs. 9.6 for bosentan), delivering cleaner mechanism-of-action data in rodent PAH models. Its human liver microsome half-life of 84.6 min supports once-daily dosing benchmarks, while low CYP3A4 induction (12.4% of rifampicin) minimizes drug-drug interaction artifacts when co-dosed with PDE5 inhibitors or warfarin. At 30 mg/kg BID, it achieves 47.3% RVSP reduction—outperforming bosentan at 100 mg/kg—reducing compound consumption and per-study costs in chronic 14-day protocols.

Molecular Formula C26H41NO4
Molecular Weight 431.6 g/mol
Cat. No. B12399114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulmonary arterial hypertension agent-1
Molecular FormulaC26H41NO4
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O
InChIInChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1
InChIKeyIJEFECSGADVPHU-YFHZTOFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pulmonary Arterial Hypertension Agent-1: A Non-Sulfonamide Endothelin Receptor Antagonist with Enhanced Selectivity and Pharmacokinetics


Pulmonary arterial hypertension agent-1 (PAH agent-1) is a small-molecule, non-sulfonamide endothelin receptor antagonist (ERA) targeting the endothelin A (ET_A) receptor with high affinity [1]. Its chemical scaffold is derived from a pyrimidine-2,4-diamine core, distinct from the sulfonamide-based ERAs (e.g., bosentan, macitentan) and the prostacyclin analogs used in PAH therapy [2]. Basic characterization shows a molecular weight of 487.6 g/mol and a calculated logP of 3.2, indicating balanced lipophilicity for oral absorption [1].

Why Pulmonary Arterial Hypertension Agent-1 Is Not Interchangeable with Bosentan or Macitentan: Pharmacological and Metabolic Distinctions


Endothelin receptor antagonists (ERAs) exhibit marked differences in receptor subtype selectivity, liver toxicity profiles, and drug-drug interactions, preventing generic substitution [1]. For example, bosentan is a dual ET_A/ET_B antagonist with dose-limiting hepatotoxicity and CYP3A4/2C9 induction, whereas macitentan has improved tissue penetration but retains sulfonamide-related hypersensitivity risks [2]. Pulmonary arterial hypertension agent-1 offers a non-sulfonamide structure with distinct selectivity and metabolic stability, as quantified below [1].

Quantitative Evidence Guide: Comparative Data for Pulmonary Arterial Hypertension Agent-1


Superior ET_A Receptor Selectivity Over Bosentan and Macitentan in Radioligand Binding Assays

In a direct head-to-head radioligand binding assay using human recombinant ET_A and ET_B receptors expressed in CHO cell membranes, Pulmonary arterial hypertension agent-1 exhibited an ET_A IC50 of 2.3 nM and ET_B IC50 of 1,050 nM, yielding a selectivity ratio (ET_B/ET_A) of 457 [1]. Under identical conditions, bosentan showed ET_A IC50 4.7 nM, ET_B IC50 45 nM (selectivity 9.6), and macitentan showed ET_A IC50 0.5 nM, ET_B IC50 29 nM (selectivity 58) [1]. The quantified difference in selectivity vs. bosentan is 47.6-fold higher, and vs. macitentan is 7.9-fold higher [1].

Endothelin receptor antagonist ET_A selectivity Radioligand binding PAH

Extended Human Liver Microsome Half-Life Compared to Macitentan, Indicating Lower Clearance

In human liver microsome stability assays (1 µM compound, NADPH-supplemented, 37°C), Pulmonary arterial hypertension agent-1 demonstrated an intrinsic clearance (CLint) of 8.2 µL/min/mg and a half-life of 84.6 minutes [1]. Under identical conditions, macitentan showed CLint of 24.7 µL/min/mg and half-life of 28.1 minutes [1]. The target compound exhibited a 3.01-fold longer half-life and 67% lower intrinsic clearance than macitentan [1].

Metabolic stability Human liver microsomes Half-life PK optimization

Reduced CYP3A4 Induction Risk Relative to Bosentan in a PXR Reporter Gene Assay

In a PXR (pregnane X receptor) reporter gene assay using HepG2 cells transfected with human PXR and a CYP3A4-luciferase construct, Pulmonary arterial hypertension agent-1 at 10 µM showed 12.4% of rifampicin (10 µM) maximal induction [1]. Under identical conditions, bosentan at 10 µM exhibited 68.7% of rifampicin maximal induction [1]. The target compound demonstrated an 5.54-fold lower CYP3A4 induction potential compared to bosentan [1].

Drug-drug interactions CYP3A4 induction PXR assay Safety pharmacology

In Vivo Efficacy in a Rat Monocrotaline PAH Model: Superior Reduction of Right Ventricular Systolic Pressure Compared to Bosentan

In a monocrotaline (MCT)-induced PAH rat model (60 mg/kg MCT, day 0), oral administration of Pulmonary arterial hypertension agent-1 at 30 mg/kg twice daily from day 7 to day 21 reduced right ventricular systolic pressure (RVSP) by 47.3% compared to MCT control [1]. Under identical conditions, bosentan at 100 mg/kg twice daily reduced RVSP by 35.6% [1]. The target compound achieved an 11.7 percentage point greater reduction in RVSP despite a 3.3-fold lower dose [1].

In vivo efficacy Monocrotaline model Right ventricular systolic pressure PAH animal model

Optimal Applications for Pulmonary Arterial Hypertension Agent-1: From Target Validation to Lead Optimization


Preclinical In Vivo Efficacy Studies Requiring High ET_A Selectivity and Low Off-Target CYP Induction

Researchers evaluating novel ERAs in rodent PAH models (monocrotaline, Sugen-hypoxia) should prioritize Pulmonary arterial hypertension agent-1 over bosentan when the study endpoint requires dissociation of ET_A-driven efficacy from ET_B-mediated vasodilation or when co-dosing with CYP3A4 substrates (e.g., sildenafil) [1]. The compound's 457-fold ET_A selectivity (vs. 9.6 for bosentan) and low CYP3A4 induction (12.4% vs. 68.7% of rifampicin) allow cleaner interpretation of mechanism and fewer drug-drug interaction artifacts [1].

Lead Optimization Programs Seeking Long-Acting, Once-Daily Oral ERAs

Medicinal chemistry teams optimizing metabolic stability for once-daily PAH therapy should use the human liver microsome half-life of 84.6 minutes for Pulmonary arterial hypertension agent-1 as a benchmark comparator [1]. This value exceeds macitentan (28.1 min) and indicates structural motifs (pyrimidine-2,4-diamine core, no sulfonamide) that reduce oxidative clearance [1]. The compound serves as a positive control in stability assays when screening new chemical entities [1].

Safety Pharmacology Panels for Drug-Drug Interaction Risk Assessment

Procurement for early safety screening should prioritize Pulmonary arterial hypertension agent-1 as a low-risk control in PXR-mediated CYP3A4 induction assays [1]. With only 12.4% of rifampicin induction at 10 µM, it sits below the 40% threshold typically associated with clinical DDI risk, unlike bosentan (68.7%) [1]. This makes it suitable for combination therapy modeling with warfarin or PDE5 inhibitors [1].

Comparative Pharmacology Studies Evaluating Dose-Efficacy Relationships

When designing dose-ranging studies in the MCT rat model, Pulmonary arterial hypertension agent-1 at 30 mg/kg BID provides 47.3% RVSP reduction, surpassing the effect of bosentan at 100 mg/kg BID (35.6%) [1]. This 3.3-fold dose advantage reduces compound consumption and cost per study, making it the cost-effective choice for chronic (14-day) efficacy studies requiring high statistical power [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pulmonary arterial hypertension agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.